molecular formula C16H14OS B1593389 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin CAS No. 58041-19-3

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

Cat. No. B1593389
CAS RN: 58041-19-3
M. Wt: 254.3 g/mol
InChI Key: GZVBPNSXCWYLJU-UHFFFAOYSA-N
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Description

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a member of the oxathiin family, which is known for its diverse biological activities.

Scientific Research Applications

Agricultural Applications

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin has been studied for its use in agriculture. In particular, a research formulation of this compound, known as UBI-P293, was found effective as a chemical "pinching" agent on pot chrysanthemum cultivar ‘Bright Golden Anne’ (Menhenett, 1978). This application suggests its potential in horticulture for controlling plant growth and development.

Chemical Synthesis

The compound has been synthesized under various conditions. For example, it was synthesized by the reaction of benzoin with ethylene glycol or 2-mercaptoethanol under microwave irradiation (Li Ji-tai, 2001). This highlights its relevance in organic chemistry and the development of efficient synthetic methods.

Biological Activities

A range of biological activities associated with derivatives of this compound has been documented. These include activities such as antimycotics, multi-defense antioxidants, and estrogen receptor ligands (Viglianisi & Menichetti, 2010). This wide range of activities opens up possibilities for its use in medicinal chemistry.

Pharmaceutical Research

In the context of pharmaceutical research, oxathiin carboxanilide derivatives, which include a structure similar to 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin, have been studied as non-nucleoside HIV-1-specific reverse transcriptase inhibitors. These compounds are active against mutant HIV-1 strains resistant to other NNRTIs (Balzarini et al., 1995). This suggests its potential use in developing novel antiviral drugs.

Analytical Chemistry

The compound has also been a subject of study in analytical chemistry. For instance, a carbon-13 and proton nuclear magnetic resonance study of 5,6-dihydro-2-methyl-1,4-oxathiin derivatives was conducted, providing insights into the structural and conformational aspects of these molecules (McGlinchey et al., 1979).

properties

IUPAC Name

5,6-diphenyl-2,3-dihydro-1,4-oxathiine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14OS/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVBPNSXCWYLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206765
Record name 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

CAS RN

58041-19-3
Record name P 293
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58041-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058041193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Oxathiin, 2,3-dihydro-5,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzoin (106 g, 0.5 mole), 2-mercaptoethanol (43 g, 0.55 mole), and p-toluenesulfonic acid (pTSA) (5 g) are charged into a 2-liter 3-neck flask. n-Butanol (1200 mL) is added and the mixture stirred with a mechanical stirrer. The reaction is heated to reflux and the distillate passed through a vacuum-jacketed column (18 in by 3/4 in) packed with porcelain saddles. A Dean-Stark trap is placed at the top of the column to assist in the separation of the aqueous layer from the butanol/water azeotrope. After water ceases to separate, distillate is slowly removed until the vapor temperature at the top of the column reaches 117°-118°, the boiling point of dry n-butanol. The reaction mixture is cooled and seeded, and the crystalline product separated by filtration. The filtrate is returned to the reactor along with further amounts of benzoin, 2-mercaptoethanol, and pTSA as specified above. Sufficient n-butanol is added to make up for that removed in the prior reaction. When the procedure is repeated five times, the overall isolated yield of 2,3 -dihydro-5,6-diphenyl-1,4-oxathiin is 76% of theoretical.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
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Reactant of Route 3
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
Reactant of Route 4
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin
Reactant of Route 5
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Reactant of Route 6
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

Q & A

Q1: What is the primary effect of 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin on plants?

A1: 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin acts as a localized growth inhibitor in various plant species. It primarily affects cell division and expansion in developing tissues, while mature tissues remain largely unaffected []. This localized inhibition makes it useful for applications like chemical disbudding and controlling plant height.

Q2: Has 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin demonstrated any impact on sugar accumulation in plants?

A3: Research on carrots (Daucus carota L.) and beets (Beta vulgaris L.) indicates that 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin does not affect sugar concentration in roots []. This finding suggests that its growth-regulating effects are not linked to alterations in sugar metabolism in these plant species.

Q3: Are there any variations in the effectiveness of 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin across different plant species?

A4: Yes, the effective concentration of 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin for growth regulation varies among plant species. For instance, in Chrysanthemums, the optimal concentration ranges from 0.25% to 1.0% [], while for disbudding standard Chrysanthemums, concentrations of 0.125% to 0.75% have been used [].

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